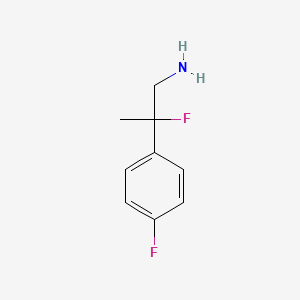
2-Fluoro-2-(4-fluorophenyl)propan-1-amine
Descripción general
Descripción
2-Fluoro-2-(4-fluorophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a compound with notable pharmacological potential, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propan-1-amine backbone substituted with fluorine atoms and a phenyl group. Its molecular formula is , and it possesses unique properties that influence its biological activity.
Target Interaction
Research indicates that this compound interacts primarily with heat shock proteins (HSPs), particularly HSP 90-alpha and HSP 90-beta. These proteins play crucial roles in cellular processes such as protein folding, degradation, and signal transduction.
Biochemical Pathways
The interaction with HSPs suggests that this compound may influence several biochemical pathways, including those related to stress responses and cellular homeostasis. The modulation of these pathways can lead to significant changes in cell function and viability.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits enzyme inhibition properties. For instance, it has been shown to inhibit specific enzymatic activities linked to neurodegenerative diseases, making it a candidate for further therapeutic exploration .
Cellular Effects
The compound's effects on various cell types have been profound. It has been observed to modulate cell signaling pathways, influencing gene expression and metabolic activity. Such modulation can lead to altered cellular responses under stress conditions.
Dosage Effects in Animal Models
Studies indicate that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses can lead to significant physiological changes. This highlights the importance of dosage optimization in experimental settings to avoid potential toxicity.
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells against oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative disorders .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited moderate inhibitory activity, suggesting its potential application in treating bacterial infections .
Research Findings Summary Table
Propiedades
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVFZNSWSAFSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















